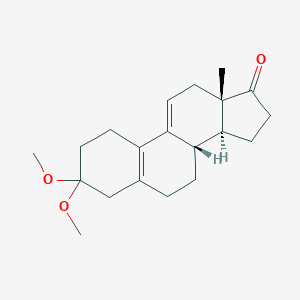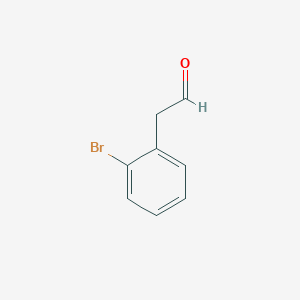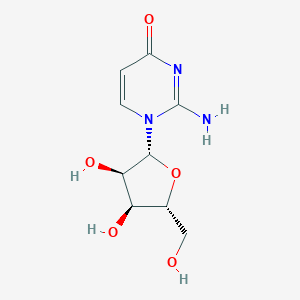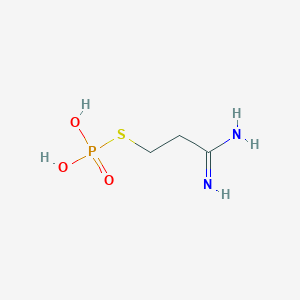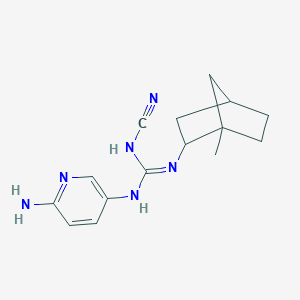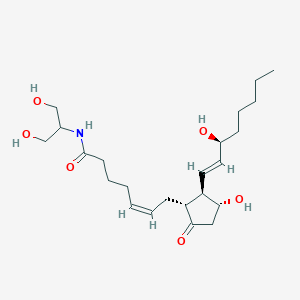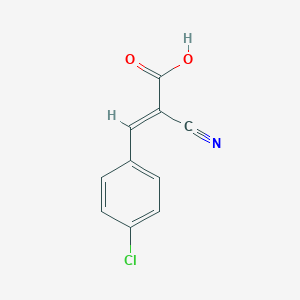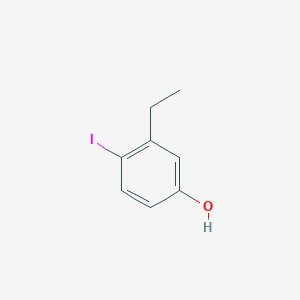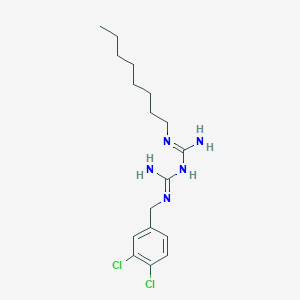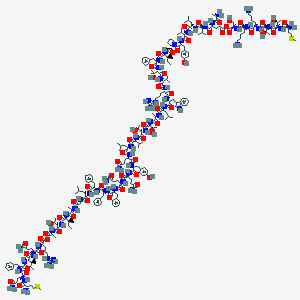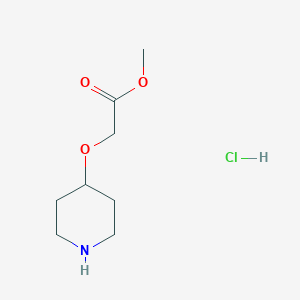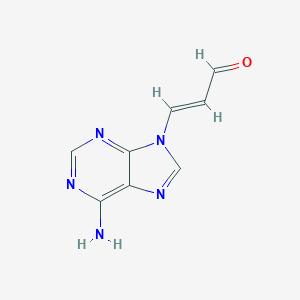
Adénine propénal
Vue d'ensemble
Description
Adenine propenal is a reactive aldehyde derived from the oxidation of adenine, one of the four nucleobases in DNA and RNA. It is a product of oxidative stress and lipid peroxidation, and it plays a significant role in DNA damage and mutagenesis. Adenine propenal is known for its high reactivity with nucleophiles, making it a critical compound in the study of oxidative DNA damage and repair mechanisms .
Applications De Recherche Scientifique
Adenine propenal has several scientific research applications:
Mécanisme D'action
Target of Action
Adenine propenal is a highly reactive compound that primarily targets DNA and proteins . It has been found to form covalent adducts with DNA . In addition, it reacts with amino acids such as lysine and cysteine, forming adducts .
Mode of Action
Adenine propenal interacts with its targets through a chemical reaction that forms covalent adducts . The major products of this reaction are Nε-Oxopropenyllysine, a lysine−lysine cross-link, and S-oxopropenyl cysteine .
Biochemical Pathways
It is known that adenine propenal is a product of the reaction of dna with oxidants such as peroxynitrite and bleomycin . This suggests that it may play a role in oxidative stress pathways.
Result of Action
The reaction of adenine propenal with DNA and proteins can have significant effects at the molecular and cellular levels. For instance, it has been found to be mutagenic in Escherichia coli . Moreover, its reaction with the DNA repair protein, XPA, dramatically reduces XPA’s ability to bind to a DNA substrate .
Action Environment
The action of adenine propenal can be influenced by various environmental factors. For example, the presence of oxidants can increase the production of adenine propenal . Additionally, the pH and temperature of the environment may affect the reactivity of adenine propenal and its ability to form adducts with DNA and proteins.
Analyse Biochimique
Biochemical Properties
Adenine propenal is known to be mutagenic in Escherichia coli and reacts with DNA to form covalent adducts . It has been found to react with amino acids, particularly lysine and cysteine, forming adducts . The major products of these reactions are Nε-Oxopropenyllysine, a lysine−lysine cross-link, and S-oxopropenyl cysteine .
Cellular Effects
It has been observed that adenine propenal can modify proteins, potentially altering their function . For example, modification by adenine propenal dramatically reduces the DNA repair protein XPA’s ability to bind to a DNA substrate .
Molecular Mechanism
Adenine propenal exerts its effects at the molecular level through its reactivity with biomolecules. It forms covalent adducts with DNA and proteins, particularly at lysine residues . This can alter the function of these molecules, as seen with the DNA repair protein XPA .
Temporal Effects in Laboratory Settings
Given its reactivity, it is likely that its effects would be immediate and potentially long-lasting, as it forms covalent bonds with biomolecules .
Metabolic Pathways
Adenine propenal is a product of the reaction of DNA with certain oxidants
Subcellular Localization
Given its reactivity with DNA and proteins, it is likely that it could be found in the nucleus and cytoplasm where these biomolecules are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenine propenal can be synthesized through the oxidation of adenine using various oxidizing agents. One common method involves the use of peroxynitrite or bleomycin, which oxidize adenine to form adenine propenal . The reaction typically occurs under controlled conditions to ensure the selective formation of adenine propenal without over-oxidation.
Industrial Production Methods: Industrial production of adenine propenal is not well-documented due to its high reactivity and instability. it can be produced in small quantities for research purposes using the aforementioned synthetic routes. The production process requires careful handling and storage to prevent degradation and ensure the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Adenine propenal undergoes various chemical reactions, including:
Oxidation: Adenine propenal can be further oxidized to form 6-oxo-adenine propenal.
Reduction: It can be reduced to form less reactive aldehyde derivatives.
Substitution: Adenine propenal reacts with nucleophiles such as glutathione, forming covalent adducts.
Common Reagents and Conditions:
Oxidizing Agents: Peroxynitrite, bleomycin.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Glutathione, proteins, and DNA bases.
Major Products:
6-Oxo-adenine propenal: Formed through oxidation.
Glutathione adducts: Formed through nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Guanine propenal: Another reactive aldehyde derived from guanine oxidation.
Thymine propenal: Formed from the oxidation of thymine.
Cytosine propenal: Derived from cytosine oxidation.
Uniqueness: Adenine propenal is unique due to its high reactivity and specific formation from adenine oxidation. It is particularly significant in the study of adenine-specific DNA damage and repair mechanisms, distinguishing it from other base propenals .
Propriétés
IUPAC Name |
(E)-3-(6-aminopurin-9-yl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOMQKQLZJTQN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90029-73-5 | |
| Record name | 9-(3-Oxoprop-1-enyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



